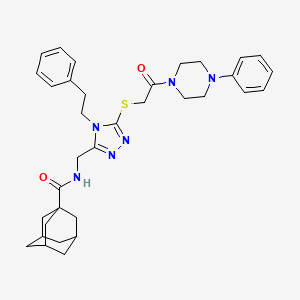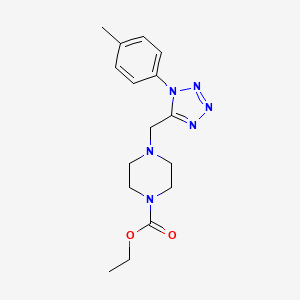![molecular formula C18H14N4 B2813393 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 32016-25-4](/img/structure/B2813393.png)
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with phenyl groups attached at the 3 and 6 positions. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .
Applications De Recherche Scientifique
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antitumor, and antibacterial effects.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals
Orientations Futures
Given the pharmaceutical importance of pyrazolo[1,5-a]pyrimidine derivatives, synthetic chemists have devoted serious efforts to the synthesis of these compounds . Future research may focus on exploring the therapeutic potential of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine and related compounds, particularly in the treatment of various diseases such as cancer and bacterial infections .
Mécanisme D'action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit various enzymes and receptors, such as cyclin-dependent kinase 2 (cdk2) and gaba receptors .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in cell cycle regulation and neurotransmission .
Result of Action
Related compounds have been found to have significant inhibitory activity against various cancer cell lines .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a two-step process. Initially, 3-aminopyrazoles are prepared by reacting enaminonitriles with hydrazine hydrate. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media. This reaction yields 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amines with high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of environmentally friendly reagents and conditions, such as aqueous media and KHSO₄, makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diphenylpyrazolo[1,5-a]pyrimidine: Similar structure but with phenyl groups at different positions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups, leading to different chemical properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct functional groups
Uniqueness
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 6 positions. This structural arrangement contributes to its distinct pharmacological activities and makes it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDTUZUUXMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)

![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2813325.png)


![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2813328.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)
![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)
